

(R)-ONO-2952: A Technical Guide to its Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO). Located on the outer mitochondrial membrane, TSPO is implicated in a range of cellular processes, including neurosteroid synthesis, inflammation, and cellular stress responses. By antagonizing TSPO, **(R)-ONO-2952** has demonstrated potential therapeutic applications in stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). This technical guide provides an in-depth overview of the preclinical and clinical data supporting the therapeutic potential of **(R)-ONO-2952**, detailed experimental methodologies from key studies, and a visualization of its proposed signaling pathways.

Core Mechanism of Action

(R)-ONO-2952 exerts its pharmacological effects primarily through the inhibition of TSPO. This antagonism has been shown to modulate several downstream pathways:

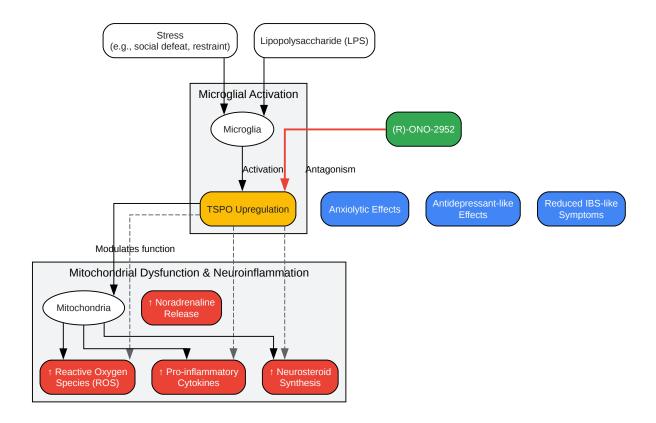
- Inhibition of Neurosteroidogenesis: TSPO is involved in the transport of cholesterol into the
 mitochondria, a rate-limiting step in the synthesis of neurosteroids. (R)-ONO-2952 has been
 shown to inhibit stress-induced increases in neurosteroid production.
- Modulation of Noradrenergic Systems: The compound has been observed to inhibit the release of noradrenaline in the brain during acute stress.[1]



Anti-inflammatory Effects: (R)-ONO-2952 has demonstrated the ability to suppress the
release of pro-inflammatory cytokines and mitochondrial reactive oxygen species (ROS) in
microglia, the resident immune cells of the central nervous system.[2][3]

Signaling Pathway

The proposed signaling pathway for **(R)-ONO-2952**'s therapeutic effects is centered on its antagonism of TSPO and the subsequent impact on mitochondrial function and neuroinflammation.



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Caption: Proposed mechanism of action for (R)-ONO-2952.



Quantitative Data Summary

Binding Affinity and Selectivity

Target	Species	Ki (nM)	Reference
TSPO	Rat	0.33	[1]
TSPO	Human	9.30	[1]

(R)-ONO-2952 is the R-enantiomer of ONO-2952. The provided Ki values are for the racemate ONO-2952.

Preclinical Efficacy

Model	Species	Endpoint	Dose	Effect	Reference
Restraint Stress	Rat	Defecation	0.3 mg/kg (oral)	Dose- dependent suppression	[1]
Conditioned Fear Stress	Rat	Freezing Behavior	1 mg/kg (oral)	Suppression equivalent to diazepam (3 mg/kg)	[1]
Chronic Social Defeat Stress	Mouse	Social Avoidance	Not specified	Amelioration of impairments	[2][3]
Chronic Social Defeat Stress	Mouse	Pro- inflammatory Cytokines	Not specified	Suppression of production	[2][3]

Clinical Pharmacokinetics (ONO-2952 in Healthy Volunteers)



Study Type	Dose	Tmax (hours)	Key Findings	Reference
Single Ascending Dose (SAD)	3-400 mg (fasted)	2.5 - 3.5	Systemic exposure increased less than dose- proportionally.	[4]
Multiple Ascending Dose (MAD)	30-100 mg/day (fed)	3.0 - 4.0	Systemic exposure increased slightly greater than dose- proportionally.	[4]

Clinical Efficacy (ONO-2952 in Diarrhea-Predominant

IBS)

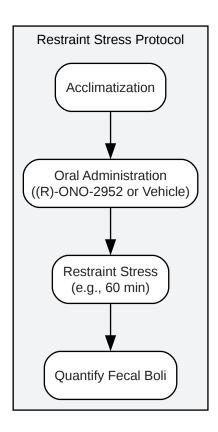
DOL					
Study Phase	Population	Doses	Primary Endpoints	Outcome	Reference
				Improvement s seen over	
Phase II	Females with IBS-D	20 mg, 60 mg	Change in	placebo, but	
			abdominal	not	
			pain, stool	statistically	[5]
			consistency,	significant.	ات
			and stool	The 60 mg	
			frequency	dose showed	
				the largest	
				improvement.	

Experimental Protocols Rodent Models of Stress, Anxiety, and Depression

Restraint Stress-Induced Defecation in Rats:



- Objective: To assess the anxiolytic-like effects of a compound by measuring its ability to reduce stress-induced defecation.
- Method: Male Sprague-Dawley rats are individually placed in a restraint stress cage for a set period (e.g., 60 minutes). The number of fecal boli is counted. (R)-ONO-2952 or vehicle is administered orally at a specified time before the stress exposure.[1]
- Workflow:



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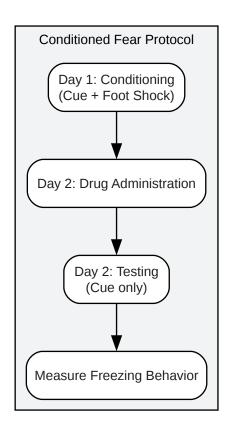
Caption: Workflow for the restraint stress model.

- Conditioned Fear Stress in Rats:
 - Objective: To evaluate the effect of a compound on fear memory and anxiety-like behavior.
 - Method: On day 1 (conditioning), rats are placed in a chamber and receive a series of foot shocks paired with an auditory cue. On day 2 (testing), the rats are returned to the



chamber, and the auditory cue is presented without the shock. Freezing behavior (a fear response) is measured. **(R)-ONO-2952** or a comparator (e.g., diazepam) is administered before the testing phase.[1]

Workflow:



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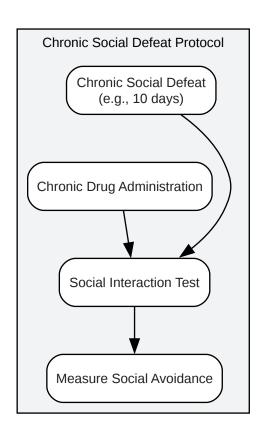
Caption: Workflow for the conditioned fear stress model.

- Chronic Social Defeat Stress in Mice:
 - Objective: To induce a depression-like phenotype and assess the antidepressant-like effects of a compound.
 - Method: Experimental mice are repeatedly exposed to a larger, aggressive mouse for a set period each day for several consecutive days. Following the defeat period, social avoidance behavior is assessed by measuring the time the experimental mouse spends in



an interaction zone with a novel aggressor. The effect of chronic **(R)-ONO-2952** administration on social avoidance is evaluated.[2][3]

Workflow:



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Caption: Workflow for the chronic social defeat stress model.

Clinical Trial Methodology

- Phase I Safety, Tolerability, and Pharmacokinetics:
 - Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of ONO-2952 in healthy volunteers.
 - Method: These are typically double-blind, placebo-controlled studies. In the Single
 Ascending Dose (SAD) part, cohorts of subjects receive a single dose of ONO-2952 or
 placebo. In the Multiple Ascending Dose (MAD) part, subjects receive daily doses for a



specified period. Blood and urine samples are collected at various time points to determine pharmacokinetic parameters. Safety is monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.[4]

- Phase II Efficacy in Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D):
 - Objective: To evaluate the efficacy and safety of ONO-2952 in patients with IBS-D.
 - Method: This was a randomized, double-blind, placebo-controlled study. Patients meeting
 the diagnostic criteria for IBS-D were randomized to receive ONO-2952 at different doses
 or a placebo for a defined treatment period. Patients recorded their symptoms (abdominal
 pain, stool consistency, stool frequency) daily in a diary. The change from baseline in
 these symptoms was the primary measure of efficacy.[5]

Potential Therapeutic Applications and Future Directions

The preclinical and early clinical data suggest that **(R)-ONO-2952** holds promise for the treatment of a variety of stress-related and inflammatory conditions.

- Anxiety and Depressive Disorders: The consistent anti-stress effects observed in animal models, coupled with its mechanism of action targeting neuroinflammation, make (R)-ONO-2952 a compelling candidate for further investigation in anxiety and depressive disorders. Future studies should aim to establish a clear dose-response relationship in validated models of these conditions and explore its potential as a monotherapy or adjunctive treatment.
- Irritable Bowel Syndrome (IBS): The promising, albeit not statistically significant, results from
 the Phase II trial in IBS-D warrant further investigation. The observed reduction in stressinduced defecation and visceral hyperalgesia in preclinical models provides a strong
 rationale for its use in this patient population, where stress is a known exacerbating factor.
 Future clinical trials could explore different dosing regimens, longer treatment durations, or
 specific patient subgroups that may be more responsive to TSPO antagonism.
- Other Neuro-inflammatory and Neurodegenerative Conditions: Given the role of TSPO in neuroinflammation, a hallmark of many neurological disorders, the therapeutic potential of



(R)-ONO-2952 could extend beyond psychiatric and gastrointestinal indications. Further preclinical research is warranted to explore its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as other conditions with a significant neuro-inflammatory component.

In conclusion, **(R)-ONO-2952** represents a novel therapeutic approach with a unique mechanism of action. The existing data provide a solid foundation for its continued development in stress-related and inflammatory disorders. Further research will be crucial to fully elucidate its therapeutic potential and define its place in the clinical landscape.

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